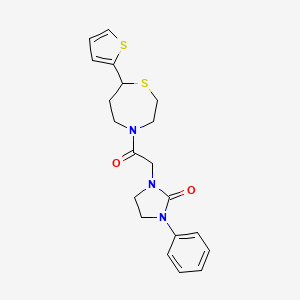
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one, a complex heterocyclic compound, has drawn attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacologically significant moieties, including an imidazolidinone core, thiophene, and thiazepane structures, which contribute to its diverse biological effects.
Structural Characteristics
The compound's structure can be analyzed through its molecular formula C14H18N2O3S2 and molecular weight of approximately 318.43 g/mol. The presence of the thiophene and thiazepane rings is believed to enhance its biological activity by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antibacterial Activity : Similar compounds in the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for developing antibiotics against resistant bacterial strains.
- Antitumor Potential : Research indicates that derivatives with similar structural features exhibit cytotoxic effects against cancer cell lines, such as HepG-2 and A549. These effects are often mediated through apoptosis induction and inhibition of specific signaling pathways .
Biological Activity Data
| Activity | Target/Effect | IC50 Value |
|---|---|---|
| Antibacterial | Inhibition of protein synthesis | Not specified |
| Antitumor (HepG-2) | Induction of apoptosis | 4.37 µM |
| Antitumor (A549) | Induction of apoptosis | 8.03 µM |
Case Studies
- Antimicrobial Studies : A series of oxazolidinone derivatives were synthesized and tested for their antibacterial properties. The results demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, indicating potential as novel antibiotics.
- Anticancer Research : In vitro studies on cancer cell lines revealed that compounds with structural similarities showed promising anticancer activities. For instance, compounds derived from thiazepane structures were effective in inhibiting cell proliferation in HepG-2 and A549 cells, suggesting that the incorporation of thiophene enhances their anticancer efficacy .
Propiedades
IUPAC Name |
1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c24-19(21-9-8-18(27-14-12-21)17-7-4-13-26-17)15-22-10-11-23(20(22)25)16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFWIWSPRLLFGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













